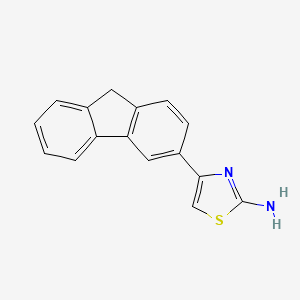

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorenyl group attached to the thiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 9H-fluoren-3-ylamine with a thioamide under acidic or basic conditions. One common method involves the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Thiazole Derivatives

Thiazole derivatives, including those with fluorene moieties, can undergo various chemical reactions:

-

Condensation Reactions : Thiazole amines can react with aldehydes to form Schiff bases, which are useful intermediates in further reactions.

-

Cyclocondensation Reactions : These reactions involve the formation of rings by condensing thiazole derivatives with other molecules, such as thioglycolic acid to form thiazolidinones.

-

Substitution Reactions : Thiazoles can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Antimicrobial and Anticancer Activities

Thiazole derivatives are known for their potential biological activities. Compounds with fluorene moieties have shown promising results in antimicrobial and anticancer studies. For instance, 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones have demonstrated significant activity against certain cancer cell lines and multidrug-resistant bacterial strains .

Research Findings and Data

While specific data on 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is limited, related compounds have shown notable biological activities:

| Compound Type | Activity | Reference |

|---|---|---|

| Thiazolidinones | Antimicrobial and anticancer | |

| Azetidinones | Antimicrobial and anticancer | |

| Fluorenyl-hydrazinthiazoles | Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 9H-fluorene derivatives with thiazole precursors. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry.

Table 1: Synthesis Conditions and Yields

| Compound | Reaction Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| This compound | Reflux in THF for 6 hours | 78% | NMR, FTIR, Mass Spectrometry |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various multidrug-resistant strains of bacteria and fungi.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

| Candida albicans | 64 μg/mL |

These results suggest that while the compound may not be effective against all tested strains, it shows potential against certain Gram-positive bacteria and fungi.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| MDA-MB-231 | 20.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a chemotherapeutic agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound binds to target proteins involved in cancer progression and microbial resistance. These studies help elucidate the binding affinities and interactions at a molecular level.

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate reductase | -8.5 |

| Tubulin | -7.8 |

Wirkmechanismus

The mechanism of action of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(9H-fluoren-3-yl)butanoic acid

- 9H-fluoren-3-yl trifluoroacetate

- 4-(9H-fluoren-3-yl)-4-oxobutanoic acid

Uniqueness

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both the fluorenyl and thiazole moieties, which confer distinct chemical and physical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields of research.

Biologische Aktivität

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with thiazole precursors. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts. The compound can be synthesized through a straightforward condensation reaction followed by cyclization under acidic or basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values for various derivatives are summarized in the table below:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | <256 | Gram-positive bacteria |

| 4-(benzo[d]thiazole) derivatives | 2.7 | Acetylcholinesterase (AChE) |

These findings suggest that modifications to the thiazole ring can enhance antimicrobial potency, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics like Taxol. The following table summarizes the cytotoxicity results:

Mechanistic studies suggest that the compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, this compound was tested against multiple strains of bacteria. The results indicated that the compound possessed superior activity against Gram-positive strains compared to traditional antibiotics like ampicillin and streptomycin. This reinforces its potential as an effective antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in both A549 and MDA-MB-231 cell lines. The mode of action was linked to its ability to disrupt cell cycle progression and induce apoptosis through the activation of caspases. These findings support further investigation into its application as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJZSRNRYWUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.